molecular formula C18H12N4O2S B4729083 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4729083
M. Wt: 348.4 g/mol
InChI Key: PNNTWFUHOPXOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which includes both benzoxazole and benzimidazole moieties, making it a valuable scaffold for the development of new pharmaceuticals and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring . This intermediate is then reacted with a suitable benzimidazole derivative under controlled conditions to form the final product . The reaction conditions often include the use of catalysts such as nanocatalysts or metal catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one apart is its dual functionality, combining the properties of both benzoxazole and benzimidazole moieties. This unique structure enhances its versatility and potential in various scientific and industrial applications .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S/c23-16-9-11(10-25-18-21-13-6-2-4-8-15(13)24-18)19-17-20-12-5-1-3-7-14(12)22(16)17/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNTWFUHOPXOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 3
Reactant of Route 3
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 4
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 5
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 6
2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.